N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core with a 4-oxo group and a propyl substituent at position 1. The acetamide side chain is linked to a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-2-5-17-23-24-19-20(28)25(15-6-3-4-7-16(15)26(17)19)12-18(27)22-14-10-8-13(21)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIFJYYBWDDFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of a suitable quinoxaline derivative with a triazole precursor under acidic or basic conditions. The reaction often requires a catalyst such as palladium or copper to facilitate the cyclization process.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the triazoloquinoxaline intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in various chemical transformations:
Oxidation/Reduction
-
Oxidation : Converts the triazoloquinoxaline core to oxidized derivatives using agents like KMnO₄ or MnO₂ .
-
Reduction : Modifies the oxidation state of functional groups (e.g., ketone reduction to alcohol) using NaBH₄ or LiAlH₄.
Substitution Reactions
-
Nucleophilic aromatic substitution : Facilitated by electron-withdrawing groups (e.g., fluorine) on the aromatic ring .
-
Catalytic coupling : Cross-coupling reactions (e.g., Suzuki) to introduce new substituents .
Hydrolysis
-
Breakdown of the acetamide group under acidic/basic conditions to yield carboxylic acid derivatives.
Reagent and Condition Optimization
Major Reaction Products
Analytical Characterization
Key techniques for verifying reaction outcomes:
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substitution patterns.
-
Mass Spectrometry : Validates molecular weight and fragmentation patterns .
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Electron-withdrawing groups (e.g., fluorine) that stabilize intermediates .
-
Triazoloquinoxaline core , which participates in π-π interactions and hydrogen bonding with biological targets .
-
Acetamide functionality , enhancing solubility and enabling directed interactions with enzymes or receptors .
Research Findings
-
Antibacterial Activity : Triazoloquinoxaline derivatives exhibit broad-spectrum activity against S. aureus, P. aeruginosa, and K. pneumoniae .
-
Anticancer Potential : Analogous compounds inhibit cell cycle progression and induce apoptosis via enzyme inhibition .
-
Structure-Activity Relationships : Substitution patterns (e.g., fluorine positioning) significantly impact bioactivity .
Scientific Research Applications
Pharmacological Properties
Anticonvulsant Activity
Research indicates that triazole derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that various triazole compounds can effectively reduce seizure activity in animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compound may share similar mechanisms of action, potentially influencing GABAergic transmission or modulating ion channels involved in neuronal excitability .
Antimicrobial Activity
The incorporation of the quinoxaline structure into the compound enhances its antimicrobial activity. Quinoxalines are known for their effectiveness against a range of bacterial and fungal pathogens. In particular, derivatives of quinoxaline have been reported to exhibit potent antibacterial effects against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) . The specific activity of N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide against various pathogens remains to be fully elucidated but can be anticipated based on structural analogs.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Studies have demonstrated that modifications to the triazole and quinoxaline rings can significantly affect biological activity.
Table 1: Summary of SAR Findings
Synthesis and Development
The synthesis of this compound involves several steps that include the formation of the triazole and quinoxaline frameworks. Recent advancements in synthetic methodologies have allowed for more efficient routes to produce such compounds with high yields and purity.
Case Study: Synthesis Methodologies
A review of synthetic routes highlights methods such as:
- Cyclization Reactions : Utilizing various cyclization techniques to form the triazole ring.
- Functionalization Strategies : Employing electrophilic substitutions to introduce the fluorophenyl group effectively.
These methodologies not only enhance yield but also allow for the exploration of diverse structural modifications that could lead to improved pharmacological profiles .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
a) N-(4-chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Key Differences :
- Phenyl substituent: 4-chloro (electron-withdrawing) vs. 4-fluoro.
- Triazolo substituent: Methyl vs. propyl.
- Implications: The chlorine atom’s larger atomic radius and stronger electron-withdrawing nature may alter steric and electronic interactions compared to fluorine.
b) N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Molecular Formula : C₂₁H₂₀N₆O₂ (estimated)
- Key Differences :
- Phenyl substituent: 3-methyl (electron-donating) vs. 4-fluoro.
Core Heterocycle Modifications
a) Indazolo[2,3-a]quinoxaline Derivatives ()
- Examples: Compounds 6b–6h (e.g., 6b: N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide).
- Key Differences: Core structure: Indazolo (fused indazole-quinoxaline) vs. triazoloquinoxaline. Substituents: Varied aryl/thiophene groups on the acetamide side chain.
- Implications : The indazolo core introduces distinct π-π stacking and hydrogen-bonding capabilities, which may alter binding kinetics compared to triazolo systems. NMR data (e.g., 6b: δ 7.8–7.2 ppm for aromatic protons) suggest distinct electronic environments .
b) Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives ()
- Example: N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide.
- Key Differences: Core structure: Pyrrolo-triazolopyrazine vs. triazoloquinoxaline.
Comparative Data Table
Research Findings and Implications
- Electron Effects : Fluorine’s electronegativity in the target compound may enhance receptor binding compared to methyl or chloro analogs .
- Lipophilicity : The propyl group in the target compound likely increases logP values relative to methyl-substituted analogs, improving cell membrane penetration .
- Spectral Data: NMR shifts in analogs (e.g., δ 7.5–8.0 ppm for triazoloquinoxaline protons) suggest distinct aromatic environments influenced by substituents .
Biological Activity
N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and mechanisms of action associated with this compound, while also highlighting relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical transformations. Key steps often include:
- Formation of the triazole ring.
- Introduction of the quinoxaline moiety.
- Acetylation to yield the final product.
Pharmacological Profile
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of quinoxaline and triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- A549 (lung adenocarcinoma) : The compound exhibited cytotoxic effects with IC50 values in the micromolar range.
- MCF-7 (breast cancer) : Similar inhibitory effects were noted.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated activity against both gram-positive and gram-negative bacteria:
- Staphylococcus aureus : MIC values reported as low as 0.125 µg/mL.
- Escherichia coli : Displayed moderate sensitivity.
Anti-inflammatory Properties
The involvement of quinoxaline derivatives in inhibiting inflammatory pathways is well-documented. The compound's structure suggests potential COX-II inhibition, which could translate into therapeutic benefits in inflammatory diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
Case Studies
Recent studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Anticancer Effects : A derivative was tested against multiple cancer cell lines showing a dose-dependent response with significant apoptosis induction.
- Antimicrobial Evaluation : A series of quinoxaline derivatives were synthesized and tested against a panel of pathogens, revealing promising results comparable to standard antibiotics.
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves constructing the triazoloquinoxaline core via cyclocondensation of substituted quinoxalines with hydrazine derivatives, followed by alkylation to introduce the propyl group. The acetamide moiety is then introduced via nucleophilic substitution or coupling reactions. Purity is verified using HPLC (>95%) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm).
- X-ray crystallography : Resolve crystal packing and stereochemistry (if crystalline).
- Mass spectrometry : Match experimental m/z to theoretical molecular weight (e.g., using ESI-MS).
Cross-validate with IR spectroscopy for functional groups like carbonyl (C=O stretch at ~1700 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Kinase inhibition : Use fluorescence-based ATP-binding assays if the triazoloquinoxaline core resembles kinase inhibitors.
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate with dose-response curves .
Advanced Research Questions
Q. How can computational modeling enhance SAR studies for this compound?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., PARP-1, EGFR) using AutoDock Vina or Schrödinger Suite. Compare binding energies of analogs to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl).
- QSAR modeling : Train models on bioactivity data (IC) to predict optimal substituents for improved potency.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
Q. What experimental approaches resolve contradictions in reported pharmacological data?
- Methodological Answer :
- Reproducibility checks : Verify assay conditions (e.g., pH, serum concentration) and compound stability (e.g., DMSO stock degradation).
- Off-target profiling : Screen against related targets (e.g., CYP450 isoforms) to identify confounding interactions.
- Metabolic studies : Use hepatic microsomes to assess if metabolites contribute to observed activity .
Q. How to design a robust protocol for assessing metabolic stability?
- Methodological Answer :
- Phase I metabolism : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min. Calculate using nonlinear regression.
- Phase II metabolism : Add UDPGA (for glucuronidation) or PAPS (for sulfation) to identify conjugated metabolites.
- CYP inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess enzyme inhibition .
Q. What strategies optimize bioavailability in preclinical studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (PEG-400/Cremophor EL) or amorphous solid dispersions.
- Permeability : Conduct Caco-2 monolayer assays; modify logP via substituent tuning (e.g., -OCH for increased hydrophilicity).
- PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data to refine dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
